molecular formula C6H12S B12686798 1-Butene, 2-methyl-4-(methylthio)- CAS No. 5952-75-0

1-Butene, 2-methyl-4-(methylthio)-

Cat. No.: B12686798
CAS No.: 5952-75-0
M. Wt: 116.23 g/mol
InChI Key: UTEDUYINKYCEKZ-UHFFFAOYSA-N
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Description

Delta3-Isopentenyl methyl sulfide is a colorless liquid with a strong garlic-like odor. It is widely used in the synthesis of various organic compounds and plays a crucial role as a precursor in the production of sulfur-containing compounds. This compound is commonly used in the pharmaceutical and fragrance industries due to its antimicrobial properties and its utility as a flavoring agent in food products .

Preparation Methods

Delta3-Isopentenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of isopentenyl alcohol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 70-75°C under reduced pressure (65 Torr) . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

Delta3-Isopentenyl methyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common reagents for oxidation include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides using reagents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methylthio group is replaced by other nucleophiles. Typical reagents include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Delta3-Isopentenyl methyl sulfide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which delta3-Isopentenyl methyl sulfide exerts its effects involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell structure and function .

Comparison with Similar Compounds

Delta3-Isopentenyl methyl sulfide can be compared with other sulfur-containing compounds such as:

    Methyl mercaptan: Similar in structure but with a simpler composition, used primarily in the gas industry.

    Dimethyl sulfide: Another sulfur-containing compound with a strong odor, used in the production of dimethyl sulfoxide.

    Allyl methyl sulfide: Found in garlic, with similar antimicrobial properties but different applications in food and health industries.

Delta3-Isopentenyl methyl sulfide is unique due to its specific structure, which provides a balance of reactivity and stability, making it versatile for various applications .

Properties

CAS No.

5952-75-0

Molecular Formula

C6H12S

Molecular Weight

116.23 g/mol

IUPAC Name

2-methyl-4-methylsulfanylbut-1-ene

InChI

InChI=1S/C6H12S/c1-6(2)4-5-7-3/h1,4-5H2,2-3H3

InChI Key

UTEDUYINKYCEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCSC

Origin of Product

United States

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